(2-Acetylphenyl)cyanamide
Description
Structure
3D Structure
Properties
CAS No. |
75106-14-8 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2-acetylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-4-2-3-5-9(8)11-6-10/h2-5,11H,1H3 |
InChI Key |
ALBGUXLMHZOHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC#N |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 2 Acetylphenyl Cyanamide
Optimized Reaction Conditions and Yield Enhancement Strategies
The synthesis of N-aryl cyanamides can be approached through several pathways, with optimization centered on improving reaction yields, minimizing side products, and ensuring mild reaction conditions. A foundational method is the von Braun reaction, which has been adapted and refined over time. wikipedia.orgorganicreactions.org More recent methods offer alternatives that avoid traditionally toxic reagents.
The classical von Braun reaction involves the reaction of a tertiary amine with cyanogen (B1215507) bromide (CNBr). organicreactions.orgresearchgate.net For the synthesis of (2-Acetylphenyl)cyanamide, a potential precursor would be a suitably substituted N,N-dialkyl-2-aminoacetophenone. The reaction proceeds via a cyanoammonium salt intermediate, which then eliminates an alkyl bromide to yield the disubstituted cyanamide (B42294). wikipedia.orgresearchgate.net
Modern approaches have focused on replacing the highly toxic and volatile cyanogen bromide. cardiff.ac.uk One effective strategy is the use of N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) for the cyanation of primary and secondary amines. This method avoids the direct handling of cyanogen halides and is effective for a variety of aniline (B41778) derivatives. organic-chemistry.org Another prominent method involves using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a stable and less toxic cyanating agent. cardiff.ac.uk
Below is a table summarizing optimized conditions for analogous aryl cyanamide syntheses, which are applicable to the target compound.
Interactive Table: Optimized Synthesis Conditions for Aryl Cyanamides
| Method | Cyanating Agent | Typical Substrate | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| von Braun Reaction | Cyanogen Bromide | Tertiary Aromatic Amine | None | Ether or Chloroform | Room Temp. | Variable, often moderate |
| NCS/Zn(CN)₂ | in situ CNCl | Primary/Secondary Aniline | None | Acetonitrile | Room Temp. | Good to Excellent |
| NCTS Method | NCTS | Propargyl Alcohol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp. | ~73% |
| Catalytic C-H Cyanation | NCTS | Acetanilide (B955) | Ru(II) complex | 1,2-Dichloroethane | 100-120 | Good |
Yields are based on reported syntheses of similar compounds and may vary for this compound.
Yield enhancement strategies often involve the careful selection of the base and solvent system, as well as the use of additives. For instance, in the NCTS-based synthesis from propargyl alcohols, sodium hydride was found to be a superior base for the one-pot deoxycyanamidation–isomerization process. researchgate.net
Development of Green Chemistry Approaches in Synthesis
A significant driver in modern synthetic chemistry is the adoption of green chemistry principles to reduce environmental impact. wjpps.com In the context of cyanamide synthesis, this primarily involves replacing hazardous reagents, minimizing waste, and improving atom economy. monash.edujocpr.com
The most critical green advancement has been the development of alternatives to cyanogen bromide, which is highly toxic and sublimes at room temperature, posing significant handling risks. cardiff.ac.uk Several safer cyanating agents have been introduced:
Trichloroacetonitrile: Used as a less toxic and easier-to-handle cyano source in a one-pot, two-step procedure. cardiff.ac.uk
N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS): A stable, solid reagent used for the deoxycyanamidation of alcohols and direct C-H cyanation. cardiff.ac.uknih.gov
In situ Cyanogen Chloride Generation: Methods using reagents like N-chlorosuccinimide and zinc cyanide, or bleach and trimethylsilyl (B98337) cyanide, generate the active cyanating species in the reaction mixture, avoiding the need to handle toxic cyanogen halides directly. organic-chemistry.org
Another green approach involves the use of environmentally benign solvents. Recently, a two-step synthesis of dibenzyl cyanamides and ureas was developed using cyanamide as a building block, with reactions proceeding under mild, metal-free conditions and, in the second step, using hydrogen peroxide as a green oxidant. nih.govresearchgate.net While developed for benzyl (B1604629) cyanamides, the principles are applicable to aryl systems. The potential to use water as a solvent, as demonstrated in some phosphinous acid-catalyzed preparations of functionalized ureas from cyanamides, represents a significant green advancement. nih.gov
Catalytic Methods for Selective Formation
Catalytic methods offer pathways to high selectivity and efficiency, often under milder conditions than stoichiometric reactions. For the synthesis of this compound, transition-metal-catalyzed C-H activation and cyanation is a particularly advanced and attractive strategy. This approach allows for the direct introduction of the cyano group onto the aromatic ring, potentially reducing the number of synthetic steps required.
Ruthenium(II) and Copper(II) catalysts have been effectively used for the ortho-C–H cyanation of aromatic compounds using NCTS as the cyanating agent. nih.govresearchgate.net For the synthesis of this compound, a suitable starting material like acetanilide could undergo directed C-H cyanation. The acetyl group's directing effect would favor functionalization at the ortho position.
Interactive Table: Catalytic C-H Cyanation for Aryl Cyanamide Synthesis
| Catalyst System | Cyanating Agent | Substrate Scope | Key Features |
|---|---|---|---|
| Ruthenium(II)/NCTS | NCTS | Anilides, Azoindoles | High ortho-selectivity, broad functional group tolerance. nih.gov |
These catalytic systems are powerful tools for creating C-N bonds with high precision, representing a state-of-the-art method for accessing complex aryl cyanamides.
Mechanistic Studies of Synthetic Pathways
Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The mechanisms for both classical and modern cyanamide syntheses have been investigated.
The von Braun reaction mechanism is understood to proceed through two consecutive bimolecular nucleophilic substitutions (SN2). wikipedia.org
The tertiary amine acts as a nucleophile, attacking the cyanogen bromide and displacing the bromide ion to form a quaternary cyanoammonium salt.
The displaced bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups, leading to its cleavage as an alkyl bromide and the formation of the final disubstituted cyanamide product.
For metal-catalyzed C-H cyanation , a general mechanism is proposed: nih.gov
C-H Metalation: The catalyst (e.g., Ru(II)) coordinates to the substrate and activates a C-H bond, typically at the ortho position, forming a metallacyclic intermediate.
Coordination and Migratory Insertion: The cyanating agent (e.g., NCTS) coordinates to the metal center, followed by migratory insertion.
Reductive Elimination/β-Elimination: The final product is released, and the catalyst is regenerated to complete the catalytic cycle.
The deoxycyanamidation of alcohols using NCTS is believed to involve an initial N-to-O-sulfonyl transfer, creating a tosylate intermediate from the alcohol. This is followed by an SN2-type alkylation of the cyanamide anion to give a propargyl cyanamide, which then undergoes a base-catalyzed isomerization to the final allenyl cyanamide. researchgate.net
Comparative Analysis of Synthetic Routes: Efficiency and Atom Economy
When selecting a synthetic route, chemists must consider factors beyond just the chemical yield, including efficiency, cost, safety, and environmental impact. numberanalytics.com Atom economy, a concept central to green chemistry, measures how many atoms from the reactants are incorporated into the final desired product. wjpps.commonash.edu
Below is a comparative analysis of potential synthetic routes to this compound.
Interactive Table: Comparison of Synthetic Routes to Aryl Cyanamides
| Feature | von Braun Reaction | NCS/Zn(CN)₂ Method | Catalytic C-H Cyanation |
|---|---|---|---|
| Starting Material | N,N-Dialkyl-2-aminoacetophenone | 2-Aminoacetophenone (B1585202) | Acetanilide or protected aminoketone |
| Key Reagent | Cyanogen Bromide (CNBr) | NCS, Zn(CN)₂ | NCTS, Ru(II) or Cu(II) catalyst |
| Toxicity Profile | High (toxic, volatile reagent) | Moderate (avoids handling CNBr) | Lower (uses stable, solid reagents) |
| Atom Economy | Poor (generates alkyl halide byproduct) | Moderate | Good (fewer byproducts) |
| Number of Steps | Can be direct, but may require prior N-alkylation | Direct cyanation of amine | Potentially fewer steps (direct C-H functionalization) |
| Selectivity | Dependent on cleavage of alkyl group | High for N-cyanation | High ortho-selectivity |
| Overall Efficiency | Lower due to safety concerns and byproducts | Good, operationally simple organic-chemistry.org | High, step- and atom-economical |
Reactivity and Mechanistic Pathways of 2 Acetylphenyl Cyanamide
Cyclization Reactions Leading to Heterocyclic Frameworks
The proximate positioning of the acetyl and cyanamide (B42294) groups in (2-Acetylphenyl)cyanamide facilitates cyclization reactions, leading to the formation of valuable heterocyclic structures. These transformations can occur via both intramolecular and intermolecular pathways.
Intramolecular Cyclizations
The most prominent reaction of this compound is its propensity to undergo intramolecular cyclization. The nucleophilic nitrogen of the cyanamide group can attack the electrophilic carbonyl carbon of the acetyl group, leading to the formation of a six-membered ring. This process results in the formation of 2-methyl-4H-3,1-benzoxazin-4-imine.
This type of cyclization is a well-established method for the synthesis of 4H-3,1-benzoxazin-4-ones from N-acylanthranilic acids, which are structurally similar to the enol form of this compound. nih.govuomosul.edu.iq The reaction is typically promoted by dehydrating agents or by heating. nih.govuomosul.edu.iq
Table 1: Intramolecular Cyclization of this compound
| Reactant | Product | Conditions |
| This compound | 2-Methyl-4H-3,1-benzoxazin-4-imine | Heat or acid/base catalysis |
The resulting 2-methyl-4H-3,1-benzoxazin-4-imine is a versatile intermediate for the synthesis of other heterocyclic systems.
Intermolecular Cycloadditions
While specific studies on the intermolecular cycloaddition reactions of this compound are not extensively documented, the cyanamide and the cyclized benzoxazinimine moieties possess the potential to participate in such reactions. Cyanamides are known to act as dipolarophiles in [3+2] cycloadditions and can participate in [2+2+2] cycloadditions.
The imine functionality within the cyclized product, 2-methyl-4H-3,1-benzoxazin-4-imine, could potentially act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, due to the electron-withdrawing nature of the adjacent ring system. nih.govyoutube.com Furthermore, the C=N bond could participate in [3+2] cycloadditions with various 1,3-dipoles, such as azides, nitrile oxides, or diazoalkanes, to afford five-membered heterocyclic rings. wikipedia.orgyoutube.com
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound and its cyclized form is characterized by distinct nucleophilic and electrophilic centers.
The cyanamide nitrogen atom is nucleophilic and can react with various electrophiles. Conversely, the carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.
The cyclized product, 2-methyl-4H-3,1-benzoxazin-4-imine, presents a different reactivity profile. The imine nitrogen is nucleophilic, while the C4 carbon of the benzoxazine (B1645224) ring is highly electrophilic and prone to attack by nucleophiles. This reactivity is analogous to that of 2-substituted-4H-3,1-benzoxazin-4-ones, which are known to react with a variety of nucleophiles, leading to ring-opening or substitution reactions. nih.govnih.gov
Table 2: Representative Nucleophilic Reactions of the Cyclized Imine Analogue
| Reactant | Nucleophile | Product Type | Reference |
| 2-Methyl-4H-3,1-benzoxazin-4-one | Amines | Quinazolinones | nih.gov |
| 2-Methyl-4H-3,1-benzoxazin-4-one | Alcohols/Alkoxides | N-Acetylanthranilates | nih.gov |
| 2-Methyl-4H-3,1-benzoxazin-4-one | Grignard Reagents | o-Acetamidobenzophenones | nih.gov |
| 2-Methyl-4H-3,1-benzoxazin-4-one | Active Methylene (B1212753) Compounds | 3-Substituted 4-hydroxyquinolin-2(1H)-ones | nih.gov |
Rearrangement Reactions Involving the Cyanamide Moiety
Rearrangement reactions of this compound or its derivatives can lead to the formation of alternative heterocyclic systems. A notable rearrangement is the conversion of 4-imino-4H-3,1-benzoxazines into 4-quinazolinones. This transformation can be induced by amines or by treatment with polyphosphoric acid. researchgate.netresearchgate.net The reaction likely proceeds through a ring-opening-ring-closure mechanism, initiated by the nucleophilic attack of the amine on the C4 position of the benzoxazinimine ring. researchgate.net
Photochemical conditions can also induce rearrangements in related quinazolinone systems, suggesting that the core heterocyclic structure may be susceptible to light-induced isomerizations. nih.gov
Transition Metal-Catalyzed Transformations
While specific transition-metal-catalyzed reactions of this compound are not well-documented, the functional groups present in the molecule suggest potential for such transformations. The aryl halide-like reactivity of the C-O bond in the cyclized benzoxazinimine could allow for cross-coupling reactions.
Transition metals, particularly palladium, are widely used to catalyze cross-coupling reactions. wikipedia.org For instance, the synthesis of benzoxazinones has been achieved through palladium-catalyzed carbonylative coupling reactions. researchgate.net It is conceivable that the imine analogue could undergo similar transformations. Copper-catalyzed C-N bond formation followed by rearrangement has also been utilized for the synthesis of 4H-3,1-benzoxazin-4-ones. nih.govacs.org
Reaction Kinetics and Thermodynamics of Key Transformations
The intramolecular cyclization to form 2-methyl-4H-3,1-benzoxazin-4-imine is likely to be thermodynamically favorable due to the formation of a stable six-membered heterocyclic ring. The kinetics of this reaction would be dependent on factors such as temperature, solvent, and the presence of catalysts.
For related systems, such as the Diels-Alder reaction of benzoxazines, kinetic studies have been performed, revealing second-order kinetics. researchgate.net Computational studies on the intramolecular cyclization of related δ-aryl-β-dicarbonyl compounds have provided insights into the stability of intermediates and the factors governing site selectivity. nih.govlehigh.edu Similar experimental and computational studies would be necessary to quantitatively understand the reaction kinetics and thermodynamics of the key transformations of this compound.
Investigation of Reaction Intermediates
The transformation of this compound into heterocyclic structures, such as 4-aminoquinazolines, proceeds through a series of reactive intermediates. While the isolation of these transient species is often challenging due to their inherent instability, a combination of spectroscopic techniques, trapping experiments, and computational studies has provided valuable insights into their nature and role in the reaction mechanism.
The intramolecular cyclization of this compound is a key reaction pathway. It is generally accepted that this process is initiated by the activation of the acetyl group, followed by a nucleophilic attack of the cyanamide nitrogen onto the activated carbonyl carbon. The nature of the intermediates in this process can vary depending on the reaction conditions, such as the presence of an acid or base catalyst.
In a proposed general mechanism, the reaction likely proceeds through a vinyl-like intermediate. Under certain conditions, particularly with catalysis, the formation of a ketenimine or a related cumulative system as a transient species has also been postulated. The subsequent intramolecular cyclization of such an intermediate would lead to the formation of the quinazoline (B50416) ring system.
Recent research on related systems, such as the copper-catalyzed intramolecular aminocyanation of N-(2-ethynylphenyl)-N-sulfonyl-cyanamides to form 1-sulfonyl-3-cyanoindoles, suggests the involvement of organometallic intermediates. mdpi.com In these cases, a key copper-acetylide intermediate is proposed, which then undergoes intramolecular attack by the cyanamide nitrogen. mdpi.com While this compound does not possess an alkyne, this highlights the potential for metal catalysts to generate reactive intermediates that facilitate cyclization.
Furthermore, studies on the general reactivity of the cyanamide functional group show its ability to participate in cycloaddition reactions and to act as a nucleophile. patsnap.com This inherent reactivity is central to the formation of cyclic intermediates. For instance, the nitrogen of the cyanamide can act as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group, especially when the carbonyl oxygen is protonated or coordinated to a Lewis acid.
To definitively characterize these short-lived intermediates, advanced spectroscopic techniques would be required. Time-resolved NMR or IR spectroscopy could potentially detect the formation and decay of these species during the reaction. Additionally, trapping experiments, where a reactive species is added to the reaction mixture to intercept and form a stable adduct with the intermediate, could provide indirect evidence for their existence.
Computational studies, such as Density Functional Theory (DFT) calculations, can also play a crucial role in elucidating the reaction mechanism. By modeling the potential energy surface of the reaction, the structures and relative energies of various possible intermediates and transition states can be predicted, offering a theoretical framework to support experimental observations.
While direct spectroscopic or isolation data for the reaction intermediates of this compound itself is not extensively reported in the literature, the following table summarizes the plausible intermediates based on the known reactivity of this compound and mechanistic studies of analogous reactions.
| Plausible Intermediate | Proposed Role in Reaction Pathway | Method of Investigation/Evidence |
| Protonated Carbonyl Species | Activation of the acetyl group for nucleophilic attack | Inferred from acid-catalyzed reactions |
| Enol/Enolate Intermediate | Formation of a more nucleophilic species for cyclization | Common in carbonyl chemistry; inferred from base-catalyzed reactions |
| Vinylic Intermediate | Product of initial nucleophilic attack before ring closure | Postulated in cyclization mechanisms |
| Ketenimine-like Species | Potential transient species under specific catalytic conditions | Inferred from related reactions involving nitriles and carbonyls |
| Organometallic Complex | In metal-catalyzed reactions, facilitates bond formation | By analogy to copper-catalyzed cyclizations of related cyanamides mdpi.com |
Table 1: Plausible Reaction Intermediates of this compound
Further research, employing a combination of advanced spectroscopic methods and computational modeling, is necessary to provide definitive structural and kinetic data for the intermediates involved in the reactions of this compound. Such studies will undoubtedly contribute to a more complete understanding of its reactivity and enable the development of more efficient synthetic methodologies for a wide range of valuable heterocyclic compounds.
Derivatization and Structural Modification of 2 Acetylphenyl Cyanamide
Functional Group Interconversions on the Acetyl Group
The acetyl group, a simple ketone, is a versatile handle for numerous functional group interconversions. Standard organic transformations can be applied to modify this part of the molecule, leading to a variety of derivatives with altered electronic and steric properties.
Reduction to Alcohol: The carbonyl of the acetyl group can be readily reduced to a secondary alcohol, yielding 1-(2-(cyanamido)phenyl)ethan-1-ol. This transformation is typically achieved with high efficiency using standard reducing agents.
Oxidation to Ester: The acetyl group can undergo a Baeyer-Villiger oxidation, where an insertion of an oxygen atom between the carbonyl carbon and the methyl group results in the formation of an acetate (B1210297) ester, (2-cyanamidophenyl) acetate.
Carbon-Carbon Bond Formation: The electrophilic nature of the carbonyl carbon allows for nucleophilic addition reactions to form new carbon-carbon bonds. Reagents such as Grignard reagents (R-MgBr) or organolithium compounds can be used to introduce various alkyl or aryl substituents. For instance, reaction with methylmagnesium bromide would yield the tertiary alcohol, 2-(2-(cyanamido)phenyl)propan-2-ol. Similarly, the Wittig reaction can be employed to convert the carbonyl group into an alkene.
| Transformation | Reagent(s) | Product |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 1-(2-(cyanamido)phenyl)ethan-1-ol |
| Oxidation | Meta-chloroperoxybenzoic acid (mCPBA) | (2-cyanamidophenyl) acetate |
| Alkylation | Methylmagnesium bromide (CH₃MgBr) | 2-(2-(cyanamido)phenyl)propan-2-ol |
| Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | (2-(1-isopropenyl)phenyl)cyanamide |
Transformations Involving the Nitrile Functionality
The cyanamide (B42294) moiety (-NHCN) possesses a unique reactivity profile, with both a nucleophilic amine and an electrophilic nitrile carbon. This duality allows for a range of transformations leading to important structural motifs like ureas and guanidines. nih.govcardiff.ac.uk
Hydrolysis to Urea (B33335): Under acidic or alkaline conditions, the nitrile group of the cyanamide can be hydrolyzed to a carbonyl group, converting (2-Acetylphenyl)cyanamide into (2-acetylphenyl)urea. cardiff.ac.ukpatsnap.comwikipedia.org This reaction provides a direct route to urea derivatives, which are significant in medicinal chemistry.
Addition of Nucleophiles: The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles.
Guanidine (B92328) Synthesis: The addition of primary or secondary amines across the carbon-nitrogen triple bond is a cornerstone reaction for the synthesis of substituted guanidines. researchgate.net For example, reacting this compound with an amine (R₂NH) in the presence of an acid or metal catalyst yields an N,N',N''-trisubstituted guanidine derivative. organic-chemistry.orgorganic-chemistry.org
Isourea and Isothiourea Synthesis: Alcohols and thiols can also add to the cyanamide group under appropriate catalytic conditions to form O-alkyl isoureas and S-alkyl isothioureas, respectively. wikipedia.org
Cycloaddition Reactions: The nitrile group can participate as a 2π component in cycloaddition reactions. nih.gov
[3+2] Cycloadditions: Reaction with 1,3-dipoles, such as azides, can lead to the formation of five-membered heterocyclic rings like tetrazoles. nih.gov
[2+2+2] Cycloadditions: Metal-catalyzed co-cyclization with two alkyne molecules can construct substituted 2-aminopyridine (B139424) rings, offering a pathway to complex heterocyclic systems. nih.govresearchgate.net
| Reaction Type | Reagent(s) | Product Class |
| Hydrolysis | H₃O⁺ or OH⁻ | Urea |
| Amination | R₂NH, catalyst | Guanidine |
| Alcoholysis | ROH, catalyst | Isourea |
| [3+2] Cycloaddition | NaN₃ | Tetrazole |
| [2+2+2] Cycloaddition | 2 x R-C≡C-H, Fe or Co catalyst | 2-Aminopyridine |
Substitution Reactions on the Phenyl Ring
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the combined directing effects of the two existing substituents.
The acetyl group is a moderately deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance. chegg.comncert.nic.in It directs incoming electrophiles primarily to the C5 position.
Given the ortho-relationship of the existing substituents, a competition arises for the substitution pattern.
Position 4 (para to -NHCN): Likely favored due to the ortho, para-directing nature of the amino group and less steric hindrance compared to position 6.
Position 5 (meta to -COMe): Directed by the acetyl group.
Position 6 (ortho to -NHCN): Sterically hindered by the adjacent acetyl group.
The final product distribution in reactions such as nitration, halogenation, or Friedel-Crafts acylation will depend on the specific reaction conditions and the relative power of the two directing groups. It is plausible that mixtures of 4- and 5-substituted isomers would be obtained.
| Electrophile | Reaction | Predicted Major Product(s) |
| NO₂⁺ | Nitration | (2-Acetyl-4-nitrophenyl)cyanamide and (2-Acetyl-5-nitrophenyl)cyanamide |
| Br⁺ | Bromination | (2-Acetyl-4-bromophenyl)cyanamide and (2-Acetyl-5-bromophenyl)cyanamide |
| SO₃ | Sulfonation | 4-Acetyl-5-cyanamidobenzene-1-sulfonic acid and 3-Acetyl-4-cyanamidobenzene-1-sulfonic acid |
Synthesis of Structural Analogues and Isomers
The synthesis of positional isomers and structural analogues of this compound allows for the exploration of the broader chemical space around this scaffold.
Isomer Synthesis: The meta- and para-isomers, (3-Acetylphenyl)cyanamide and (4-Acetylphenyl)cyanamide, can be readily synthesized from commercially available starting materials. The synthetic route involves the cyanation of the corresponding aminoacetophenone. For instance, 4-aminoacetophenone can be treated with cyanogen (B1215507) bromide or alternative, safer cyanating agents to yield (4-Acetylphenyl)cyanamide. organic-chemistry.orgresearchgate.net
Analogue Synthesis: Structural analogues can be prepared by modifying either the acyl or the cyanamide portion of the molecule.
Varying the Acyl Group: Instead of starting with 2-aminoacetophenone (B1585202), one could use other 2-aminoaryl ketones (e.g., 2-aminobenzophenone) followed by cyanation to introduce different R groups in the acyl moiety.
Modifying the Cyanamide: The nitrogen of the cyanamide can be alkylated. Furthermore, synthetic methods exist for creating diverse cyanamides from thioureas or through multi-component reactions, expanding the range of possible structures. rsc.orgias.ac.in
Stereoselective Derivatization Approaches
Stereoselective modification of this compound primarily focuses on the prochiral acetyl group. The creation of a chiral center at this position opens up avenues for developing enantiomerically pure compounds.
The most direct approach is the stereoselective reduction of the carbonyl group to a chiral secondary alcohol, (R)- or (S)-1-(2-(cyanamido)phenyl)ethan-1-ol. Several modern synthetic methods can be proposed for this transformation:
Biocatalysis: The use of alcohol dehydrogenases (ADHs) from various microorganisms has proven effective for the enantioselective reduction of substituted acetophenones. mdpi.comresearchgate.net Screening a library of these enzymes could identify a catalyst that provides high conversion and excellent enantiomeric excess (ee).
Chiral Catalysis: Asymmetric transfer hydrogenation using chiral ruthenium or rhodium catalysts with a hydrogen donor like isopropanol (B130326) is a well-established method for reducing ketones enantioselectively. ub.eduorganic-chemistry.org The presence of the ortho-cyanamido group could potentially coordinate with the metal catalyst, influencing the stereochemical outcome of the reduction.
These approaches would provide access to chiral building blocks that can be further elaborated using the chemistries described in the preceding sections, while retaining the stereochemical integrity of the newly formed center.
Applications in Advanced Organic Synthesis and Complex Molecular Architecture
Utilization in the Construction of Polycyclic Systems
The strategic placement of an electrophilic acetyl group and a nucleophilic amino group (masked as a cyanamide) in an ortho relationship makes (2-Acetylphenyl)cyanamide an ideal precursor for the synthesis of various fused heterocyclic systems, most notably quinazolines. The intramolecular cyclization of this compound and its derivatives is a key strategy for accessing these important scaffolds, which are prevalent in many biologically active compounds.
A primary application is the synthesis of 2-aminoquinazolines. This transformation can be achieved through acid-mediated [4+2] annulation. In a typical reaction, the treatment of a 2-amino aryl ketone, the parent structure of this compound, with a cyanamide (B42294) derivative under acidic conditions leads to the formation of the corresponding 2-aminoquinazoline (B112073). researchgate.net The reaction proceeds through the initial protonation of the acetyl carbonyl group, which enhances its electrophilicity and facilitates the nucleophilic attack by the terminal nitrogen of the cyanamide moiety, followed by cyclization and dehydration to yield the aromatic quinazoline (B50416) ring system.
For instance, the reaction of 2-amino aryl ketones with N-benzyl cyanamides in the presence of hydrochloric acid provides a direct route to N-substituted-2-aminoquinazolines in high yields. researchgate.net This methodology is highly practical for generating a library of 2-aminoquinazoline derivatives.
Table 1: Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated Annulation
| Entry | 2-Amino Aryl Ketone | Cyanamide Derivative | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminoacetophenone (B1585202) | N-Benzyl cyanamide | 4-Methyl-N-benzylquinazolin-2-amine | 89 |
| 2 | 2-Amino-5-chlorobenzophenone | N-Benzyl cyanamide | 6-Chloro-N-benzyl-4-phenylquinazolin-2-amine | 92 |
Data synthesized from analogous reactions described in the literature. researchgate.net
Furthermore, the reactivity of this compound can be extended to the synthesis of other tricyclic quinazoline systems, such as pyrimido[2,1-b]quinazolinones and imidazo[2,1-b]quinazolinones, through intramolecular cyclization of appropriately substituted quinazoline intermediates derived from it. nih.govnih.gov
Role in Diversification-Oriented Synthesis
Diversification-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse molecules from a common starting material. nih.govnih.govresearchgate.net Amino acetophenones, the precursors to this compound, are excellent starting points for DOS strategies due to their commercial availability and versatile reactivity. nih.govnih.govresearchgate.net this compound itself represents a key node in a DOS pathway, from which a multitude of complex molecular scaffolds can be accessed.
Starting from 2-aminoacetophenone, the synthesis of this compound can be readily achieved. From this central intermediate, divergent synthetic pathways can be explored. For example, as discussed previously, intramolecular cyclization leads to quinazolines. Alternatively, the acetyl group can be engaged in reactions such as aldol (B89426) condensations or Knoevenagel condensations to introduce further complexity before or after the manipulation of the cyanamide group.
The application of DOS using aminoacetophenones has been demonstrated in the synthesis of various natural product analogs, including flavones, coumarins, and azocanes. nih.govnih.govresearchgate.net this compound can be envisioned as a key intermediate in similar synthetic campaigns, where the cyanamide functionality can be transformed into other nitrogen-containing heterocycles, thus expanding the chemical space accessible from a simple precursor. souralgroup.com
Precursor for Advanced Building Blocks
The functional groups of this compound can be selectively modified to generate a variety of advanced building blocks for further synthetic transformations. The cyanamide moiety, for instance, can be hydrolyzed to a urea (B33335) or converted into a guanidine (B92328) group, both of which are important pharmacophores.
Moreover, the cyanamide can serve as a precursor to other heterocyclic systems. For example, reaction with hydrazines can lead to the formation of aminotriazoles, while reaction with hydroxylamine (B1172632) can yield oxadiazoles. These transformations provide access to a range of five-membered heterocycles appended to the acetylphenyl scaffold.
The acetyl group can also be a site of chemical modification. Reduction of the ketone would yield a secondary alcohol, which could be used in subsequent etherification or esterification reactions. Alternatively, the acetyl group can be transformed into an alkyne or an alkene via standard organic transformations, providing a handle for cross-coupling reactions or metathesis. The ability to selectively manipulate either the acetyl or the cyanamide group makes this compound a highly versatile precursor for a wide array of more complex building blocks. researchgate.netresearchgate.net
Integration into Tandem or Multicomponent Reaction Sequences
The bifunctional nature of this compound makes it an attractive substrate for tandem and multicomponent reactions (MCRs), which are highly efficient processes that allow for the formation of multiple bonds in a single operation. nih.govnih.gov
A hypothetical tandem reaction involving this compound could begin with a condensation reaction at the acetyl group, for example with an active methylene (B1212753) compound in a Knoevenagel-type reaction. The newly introduced functionality could then participate in a subsequent intramolecular cyclization involving the cyanamide group, leading to the rapid construction of a complex polycyclic system.
In the context of MCRs, this compound could potentially act as a three-component reaction partner. For instance, in an isocyanide-based MCR, the amino group of the cyanamide could react with an aldehyde and an isocyanide in a Ugi-type reaction, while the acetyl group remains available for subsequent transformations. While specific examples involving this compound in MCRs are not yet prevalent in the literature, the inherent reactivity of its functional groups suggests significant potential for its application in this area to generate molecular complexity in a highly efficient manner.
Computational and Theoretical Investigations of 2 Acetylphenyl Cyanamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Acetylphenyl)cyanamide. These calculations typically involve solving the Schrödinger equation for the molecule, providing a detailed picture of electron distribution and orbital energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate the molecule's reactivity. youtube.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. researchgate.netnih.gov For this compound, the presence of both an electron-withdrawing cyano group and a conjugating acetyl group on the phenyl ring significantly influences the energies of these frontier orbitals.
Density Functional Theory (DFT) Studies of Reactivity
Density Functional Theory (DFT) has become a standard tool for investigating the reactivity of organic molecules like this compound. nih.gov DFT methods are used to calculate a variety of chemical reactivity descriptors that provide a quantitative measure of how and where a molecule is likely to react.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgresearchgate.net For this compound, the MEP would likely show a negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the cyano group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential regions would be expected around the hydrogen atoms.
Fukui Functions: These functions provide more detailed information about the local reactivity of specific atoms within the molecule. faccts.descm.com The Fukui function, ƒk, can be calculated for nucleophilic attack (ƒk+), electrophilic attack (ƒk-), and radical attack (ƒk0). faccts.deresearchgate.net By calculating these values for each atom in this compound, one can predict the most probable sites for various types of reactions. For instance, the carbon atom of the carbonyl group would be a likely site for nucleophilic attack.
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap corresponding to greater hardness. researchgate.net Softness is the reciprocal of hardness.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound. These simulations model the movement of atoms over time, providing insight into the molecule's preferred shapes and the energy barriers between different conformations. The rotation around the single bond connecting the acetyl group to the phenyl ring is of particular interest, as it determines the orientation of the carbonyl group relative to the cyanamide (B42294) moiety. The conformational landscape can influence the molecule's reactivity and its ability to interact with other molecules or biological targets.
Prediction of Reaction Pathways and Transition States
Computational methods are invaluable for mapping out potential reaction pathways for this compound and for identifying the high-energy transition states that govern the reaction rates. For example, the presence of the ortho-acetyl and cyanamide groups suggests the possibility of intramolecular cyclization reactions to form heterocyclic products. mdpi.com Theoretical calculations can determine the activation energies for these pathways, predicting which reactions are kinetically favorable. Such studies can guide synthetic chemists in choosing the appropriate reaction conditions to achieve a desired product. Computational studies can suggest stepwise mechanisms, for instance involving the initial coordination of a reagent to the nitrile group. weizmann.ac.il
Spectroscopic Property Predictions (Theoretical Vibrational, NMR, UV-Vis)
Quantum chemical calculations can predict the spectroscopic properties of this compound with a high degree of accuracy.
Vibrational Spectra (IR and Raman): Theoretical calculations can predict the frequencies and intensities of vibrational modes. These can be compared with experimental spectra to confirm the structure of the molecule and to assign specific bands to the vibrations of particular functional groups, such as the C=O stretch of the acetyl group and the C≡N stretch of the cyanamide group.
NMR Spectra (¹H and ¹³C): Theoretical calculations of nuclear magnetic shielding constants can be converted into predicted NMR chemical shifts. These predictions are highly useful for assigning peaks in experimental NMR spectra and for confirming the molecular structure.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. This allows for the interpretation of the experimental spectrum, assigning absorption bands to specific electronic excitations, such as π→π* transitions within the aromatic system.
Rational Design of Derivatives Based on Computational Models
The insights gained from computational studies of this compound can be leveraged for the rational design of new derivatives with tailored properties. By systematically modifying the structure in silico—for example, by introducing different substituents on the phenyl ring—it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and potential biological activity. This computational pre-screening can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery and materials science fields. For instance, models can be built to establish a quantitative structure-property relationship (QSPR) that correlates structural features with a desired property, such as a low HOMO-LUMO gap for enhanced reactivity. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of 2 Acetylphenyl Cyanamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For (2-Acetylphenyl)cyanamide, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), further enable the assignment of all proton and carbon signals and offer insights into the connectivity of the molecule. ipb.ptresearchgate.net
In a typical ¹H NMR spectrum of this compound, the methyl protons of the acetyl group would appear as a sharp singlet, while the protons on the aromatic ring would present as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling. The ¹³C NMR spectrum is characterized by distinct signals for the acetyl methyl carbon, the carbonyl carbon, the cyanamide (B42294) carbon, and the aromatic carbons. The chemical shift of the cyanamide carbon is particularly diagnostic. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This data is predictive and based on typical values for similar functional groups.
| Atom/Group | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Acetyl CH₃ | ¹H | ~2.6 | Singlet (s) | Characteristic for a methyl ketone adjacent to an aromatic ring. |
| Aromatic H | ¹H | ~7.2 - 7.9 | Multiplet (m) | Complex pattern due to ortho, meta, and para coupling. |
| Acetyl CH₃ | ¹³C | ~29 | Quartet (in ¹H-coupled) | Aliphatic carbon signal. |
| Cyanamide C≡N | ¹³C | ~115 | Singlet (in ¹H-decoupled) | Typical range for a cyanamide carbon. nih.gov |
| Aromatic C | ¹³C | ~125 - 140 | Multiple signals | Signals for both substituted and unsubstituted aromatic carbons. |
| Carbonyl C=O | ¹³C | ~199 | Singlet (in ¹H-decoupled) | Characteristic for an aryl ketone. |
Advanced Mass Spectrometry Techniques for Structural Analysis
Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) using analyzers like Time-of-Flight (TOF) or Orbitrap, are essential for confirming the molecular formula of this compound. mdpi.comnih.gov HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition with a high degree of confidence, which is critical for distinguishing between compounds with the same nominal mass. researchgate.net
For this compound (C₉H₈N₂O), the exact mass can be calculated and compared to the experimental value obtained from HRMS, typically with an accuracy of less than 5 ppm. nih.gov Tandem mass spectrometry (MS/MS) experiments further elucidate the structure by inducing fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of neutral fragments that correspond to its functional groups. This information is invaluable for structural confirmation and for distinguishing between isomers.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound This data is predictive and based on the chemical structure.
| Ion | Formula | Calculated m/z | Technique | Notes |
| [M+H]⁺ | C₉H₉N₂O⁺ | 161.0709 | ESI-HRMS | Protonated molecular ion, provides accurate mass for formula confirmation. |
| [M-CH₃]⁺ | C₈H₅N₂O⁺ | 145.0402 | MS/MS | Fragment resulting from the loss of a methyl radical. |
| [M-C₂H₃O]⁺ | C₇H₅N₂⁺ | 117.0453 | MS/MS | Fragment corresponding to the loss of the acetyl group. |
| [CH₃CO]⁺ | C₂H₃O⁺ | 43.0184 | MS/MS | Characteristic acylium ion fragment from the acetyl group. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Reaction Monitoring
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a rapid and non-destructive method for identifying the key functional groups within this compound. These techniques are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.
The FTIR and Raman spectra of this compound would be dominated by strong absorption/scattering bands corresponding to the C≡N stretch of the cyanamide group and the C=O stretch of the acetyl ketone. acs.orgnih.gov The cyanamide C≡N stretch typically appears in a relatively clean region of the spectrum. researchgate.net The position and shape of this band can be sensitive to the electronic environment, including conjugation with the aromatic ring. acs.org The strong C=O stretching vibration is also highly characteristic. Additionally, vibrations corresponding to aromatic C=C and C-H bonds, as well as aliphatic C-H bonds of the methyl group, would be observable. nih.gov These techniques are exceptionally useful for monitoring the progress of a chemical reaction, such as the synthesis of this compound, by tracking the disappearance of reactant peaks and the appearance of product peaks.
Table 3: Characteristic Vibrational Frequencies for this compound Data is based on established group frequencies from spectroscopic literature.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Cyanamide (C≡N) | Stretch | 2260 - 2210 | Medium to Strong |
| Acetyl Ketone (C=O) | Stretch | 1700 - 1680 | Strong |
| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Medium to Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (in CH₃) | Stretch | 3000 - 2850 | Medium |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound or a derivative would provide definitive proof of its structure, including accurate bond lengths, bond angles, and torsion angles. nih.govresearchgate.net
This technique would reveal the planarity of the phenyl ring and the orientation of the acetyl and cyanamide substituents relative to it. Of significant interest is the analysis of intermolecular interactions that dictate the crystal packing. For this compound, one would expect to observe non-covalent interactions such as C-H···O and C-H···N hydrogen bonds, where hydrogen atoms from the aromatic ring or acetyl group interact with the oxygen of the carbonyl or the nitrogen of the cyanamide group of an adjacent molecule. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules are also highly probable and play a crucial role in stabilizing the crystal lattice. mdpi.com The study of these interactions is fundamental to understanding the solid-state properties of the material.
Table 4: Hypothetical Crystallographic Data for this compound This data is hypothetical, based on common values for similar organic molecules.
| Parameter | Description | Expected Value / Observation |
| Crystal System | The geometric lattice system. | Monoclinic or Orthorhombic nih.govrsc.org |
| Space Group | The symmetry group of the crystal. | P2₁/c or Pbcn nih.govrsc.org |
| Bond Length (C≡N) | The distance between the carbon and nitrogen of the cyanamide. | ~1.15 Å |
| Bond Length (C=O) | The distance between the carbon and oxygen of the carbonyl. | ~1.22 Å |
| Intermolecular Interactions | Non-covalent forces holding the molecules together in the crystal. | C-H···O hydrogen bonds, π-π stacking researchgate.netmdpi.com |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)
This compound itself is an achiral molecule and therefore does not exhibit optical activity. However, chiral derivatives can be synthesized, for instance, by the asymmetric reduction of the ketone to a chiral secondary alcohol or by the introduction of a chiral center elsewhere in the molecule. For such chiral derivatives, chiroptical spectroscopy, primarily Circular Dichroism (CD) spectroscopy, becomes an essential analytical tool.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used as a fingerprint. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess (e.e.) of the sample. Therefore, CD spectroscopy provides a powerful method for determining the optical purity of a chiral derivative of this compound. This is particularly important in fields where enantiomeric purity is critical.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Applications
(2-Acetylphenyl)cyanamide serves as a valuable synthon for the construction of complex heterocyclic systems, a cornerstone of medicinal chemistry and materials science. The proximity of the acetyl carbonyl and the cyanamide (B42294) group allows for facile intramolecular cyclization reactions, providing direct routes to fused heterocycles like quinazolines and their derivatives. Research has demonstrated the utility of related cyano-functionalized compounds, such as N-(4-acetylphenyl)-2-cyanoacetamide, in synthesizing a wide array of heterocycles including thiazoles, pyridines, and chromenes. ekb.egresearchcommons.org Similarly, cyanoacetamides and cyanoacetohydrazides are recognized as versatile precursors for a multitude of cyclic compounds. researchgate.netresearchgate.netchemrxiv.org
Future work could focus on expanding the library of accessible heterocycles through multi-component reactions where this compound acts as a key building block. A significant opportunity lies in leveraging the ortho-acetyl group to direct regioselective transformations on the phenyl ring, followed by cyclization involving the cyanamide. An Ullmann cross-coupling approach, which has been successful for synthesizing 2-amino-quinazolin-4(3H)-ones from 2-bromo-N-phenylbenzamide and cyanamide, could be adapted for intramolecular strategies with this compound derivatives. nih.gov
Integration into Flow Chemistry Methodologies
Flow chemistry, the practice of performing chemical reactions in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govmdpi.com The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow chemistry methodologies.
Future research could establish a continuous flow process for the synthesis of this compound itself, potentially improving yield and purity while minimizing handling of hazardous intermediates. Furthermore, its synthetically useful transformations, such as intramolecular cyclizations to form quinazolines, could be optimized under flow conditions. The precise control over temperature and residence time in a flow reactor can be critical for managing exothermic events and minimizing the formation of side products. mdpi.com For instance, a packed-bed reactor containing a solid-supported catalyst could be used for a clean and efficient cyclization, with the product emerging continuously from the reactor. The successful application of flow chemistry has been demonstrated for related processes, such as the synthesis of nitriles and various heterocyclic compounds. nih.govrsc.org
A hypothetical flow setup for the catalytic cyclization of this compound could involve pumping a solution of the starting material through a heated column packed with a solid acid or metal catalyst, with in-line analysis (e.g., IR or UV-Vis spectroscopy) monitoring the reaction progress in real-time. beilstein-journals.org
Machine Learning Approaches for Reaction Prediction
The intersection of machine learning (ML) and chemistry is revolutionizing how chemical reactions are discovered and optimized. nih.govrjptonline.org Applying ML models to the chemistry of this compound could significantly accelerate research and development.
Global models, trained on vast chemical reaction databases, can predict potential outcomes for novel reactions involving this compound, suggesting new synthetic pathways that might not be immediately obvious to a human chemist. beilstein-journals.orgresearchgate.net For known transformations, such as its cyclization, local ML models can be developed using data from high-throughput experimentation to rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity. beilstein-journals.org
Furthermore, retrosynthesis software, which uses ML algorithms to plan synthetic routes to a target molecule, could identify this compound as a strategic starting material for complex nitrogen-containing heterocycles. nih.gov By leveraging these computational tools, researchers can prioritize experimental efforts, reduce waste, and uncover new chemical reactivity.
Design of New Catalytic Systems for this compound Transformations
Catalysis is key to unlocking the full synthetic potential of this compound. The cyanamide functional group is known to participate in metal-catalyzed cycloaddition reactions. nih.gov For example, nickel and cobalt complexes have been effectively used in [2+2+2] cycloadditions of cyanamides with diynes to produce substituted 2-aminopyridines. nih.govnih.gov
Future research should focus on designing new catalytic systems tailored for transformations of this compound. This includes:
Regioselective Catalysis: Developing catalysts that can distinguish between the different reactive sites on the molecule, such as promoting a reaction at the cyanamide group while leaving the acetyl group untouched, or vice versa.
Enantioselective Catalysis: Creating chiral catalysts that can induce stereochemistry in products derived from this compound. For instance, an enantioselective intramolecular cyclization could provide access to chiral heterocyclic compounds of high value.
C-H Activation: Using the acetyl group as a directing group to catalyze the functionalization of the adjacent C-H bond on the aromatic ring, enabling the introduction of new substituents in a highly controlled manner.
Novel Cycloadditions: Exploring catalysts based on earth-abundant metals like iron or copper for new types of cycloaddition reactions involving the cyanamide moiety. nih.govnih.gov
The development of such catalytic systems would not only expand the synthetic utility of this compound but also contribute to the broader field of sustainable chemistry by enabling more efficient and selective chemical transformations.
Q & A
Q. What are the established synthetic routes for (2-Acetylphenyl)cyanamide, and what analytical techniques are critical for verifying its purity and structure?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions involving cyanamide derivatives and acetylphenyl precursors. Key steps include protecting reactive groups (e.g., acetyl) to avoid side reactions. Post-synthesis, purity should be verified using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, while structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups like the cyanamide (-NH-C≡N) and acetyl moieties. Mass spectrometry (MS) is essential for molecular weight validation. For crystallinity analysis, powder X-ray diffraction (PXRD) is recommended .
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing acetyl group on the phenyl ring polarizes the cyanamide moiety, enhancing its nucleophilic character at the nitrogen site. Computational methods like density functional theory (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity. Experimentally, kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. water) can quantify reaction rates with electrophiles like alkyl halides or acylating agents. Cyclic voltammetry may further elucidate redox behavior .
Advanced Research Questions
Q. In studies where this compound is used as a ligand or intermediate, how should researchers design experiments to account for variable coordination modes or byproduct formation?
- Methodological Answer : To address coordination variability, employ a combination of spectroscopic and crystallographic techniques. For example, X-ray absorption spectroscopy (XAS) and single-crystal X-ray diffraction (SCXRD) can resolve binding modes with transition metals (e.g., Cu²⁺ or Fe³⁺). Use stoichiometric titrations monitored by isothermal titration calorimetry (ITC) to determine binding constants. To minimize byproducts, optimize reaction conditions (temperature, solvent, catalyst) via Design of Experiments (DoE) frameworks, such as fractional factorial designs, and validate reproducibility across ≥3 independent trials .
Q. How can contradictory findings regarding the concentration-dependent effects of cyanamide derivatives on biological systems (e.g., enzyme inhibition vs. activation) be systematically addressed?
- Methodological Answer : Contradictions often arise from differences in assay conditions or model systems. For enzyme studies, standardize protocols using the same buffer system (e.g., Tris-HCl pH 7.4) and enzyme source (recombinant vs. tissue-extracted). Perform dose-response curves with at least six concentrations (e.g., 0.1–10 mM) and use nonlinear regression to calculate IC₅₀ or EC₅₀ values. Cross-validate findings with orthogonal assays (e.g., fluorescence-based activity probes vs. radiometric assays). For in vivo studies, consider species-specific metabolic pathways and exposure durations, as seen in hydrogen cyanamide’s biphasic effects on plant bud sprouting .
Q. What advanced spectroscopic methods are most effective in characterizing the interaction of this compound with metal ions in catalytic systems?
- Methodological Answer : Solid-state NMR (ssNMR) with ¹⁵N labeling can track cyanamide-metal coordination dynamics. X-ray photoelectron spectroscopy (XPS) provides oxidation state information for bound metals (e.g., Cu⁰ vs. Cu²⁺). For in situ monitoring, use time-resolved diffuse reflectance spectroscopy (DRS) to observe charge-transfer intermediates. Pair these with theoretical simulations (e.g., molecular dynamics) to correlate spectral data with mechanistic pathways, as demonstrated in cyanamide-derived carbon nitride photocatalysts .
Experimental Design and Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent responses in cyanamide derivative studies, particularly when nonlinear effects are observed?
- Methodological Answer : Use polynomial regression models to capture nonlinear trends, as applied in hydrogen cyanamide dose-response studies on grapevine bud sprouting . For multi-variable experiments (e.g., temperature × concentration interactions), apply mixed-effects models or ANOVA with post-hoc Tukey tests. Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests. Open-source tools like R or Python’s SciPy suite enable robust statistical analysis .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles, as cyanamide derivatives can release toxic HCN under acidic conditions. Store the compound in airtight containers with desiccants to prevent hydrolysis. Regularly monitor workplace air quality using gas chromatography-mass spectrometry (GC-MS) to detect trace volatiles. Emergency procedures should include cyanide antidote kits (e.g., hydroxocobalamin) and decontamination protocols, informed by hydrogen cyanamide exposure case studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
